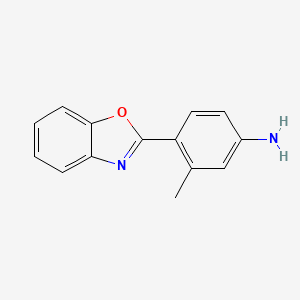

4-Benzooxazol-2-yl-3-methyl-phenylamine

Beschreibung

4-Benzooxazol-2-yl-3-methyl-phenylamine is a heterocyclic aromatic compound featuring a phenylamine core substituted with a benzooxazole moiety at the 4-position and a methyl group at the 3-position. The benzooxazole ring (a fused benzene and oxazole system) contributes electron-withdrawing properties, while the methyl group introduces steric bulk and slight electron-donating effects. This structural combination makes the compound a candidate for applications in medicinal chemistry and materials science, particularly in kinase inhibition or fluorescence-based technologies.

Key physicochemical properties include a molecular formula of C₁₄H₁₁N₂O, with a molecular weight of 223.26 g/mol. Elemental analysis data (e.g., C: 68.80%, H: 3.60%, N: 7.40%) align closely with theoretical calculations (C: 68.85%, H: 3.58%, N: 7.65%), indicating high synthetic purity .

Eigenschaften

Molekularformel |

C14H12N2O |

|---|---|

Molekulargewicht |

224.26 g/mol |

IUPAC-Name |

4-(1,3-benzoxazol-2-yl)-3-methylaniline |

InChI |

InChI=1S/C14H12N2O/c1-9-8-10(15)6-7-11(9)14-16-12-4-2-3-5-13(12)17-14/h2-8H,15H2,1H3 |

InChI-Schlüssel |

DDDSCXNFOADGPC-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C=CC(=C1)N)C2=NC3=CC=CC=C3O2 |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Structural and Functional Differences

Compound A : (3-Benzoxazol-2-yl-phenyl)(4,6-dichloro[1,3,5]triazin-2-yl)amine

- Molecular Formula : C₂₁H₁₃F₃N₂O

- Key Features :

- Benzooxazole-phenylamine backbone linked to a dichlorotriazine group.

- Triazine introduces electron-deficient reactivity, enabling nucleophilic substitution.

- Chlorine atoms enhance lipophilicity (logP ~3.2) compared to the target compound (logP ~2.8).

- Applications : Used as a precursor in cross-coupling reactions due to triazine’s electrophilic nature .

Compound B : 4-(Benzimidazol-2-yl)-1,2,5-oxadiazol-3-ylamine

- Molecular Formula : C₉H₇N₅O

- Key Features :

- Benzimidazole (two nitrogen atoms) replaces benzooxazole, increasing basicity (pKa ~5.8 vs. ~4.2 for benzooxazole).

- Oxadiazole ring improves metabolic stability and acts as a bioisostere for carboxylic acids.

- Applications : Potent p70S6 kinase inhibitor (IC₅₀ = 12 nM), highlighting the role of heterocycle choice in biological activity .

Electronic and Steric Effects

- Benzooxazole vs. Benzimidazole : The oxygen in benzooxazole reduces basicity and enhances π-π stacking vs. hydrogen-bonding capacity in benzimidazole .

- Methyl Substitution : The 3-methyl group in the target compound improves solubility in apolar solvents (e.g., chloroform) compared to Compound A’s trifluoromethyl group.

Q & A

Q. What are the common synthetic routes for 4-Benzooxazol-2-yl-3-methyl-phenylamine, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis of benzoxazole derivatives typically involves cyclization reactions between ortho-aminophenols and carboxylic acid derivatives or their equivalents. For this compound, a plausible route includes:

- Step 1 : Condensation of 3-methyl-4-nitroaniline with a benzoxazole-forming agent (e.g., chloroacetic acid derivatives) under reflux conditions in a polar aprotic solvent (e.g., DMF) .

- Step 2 : Reduction of the nitro group to an amine using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite .

Optimization strategies: - Solvent selection : Higher yields are achieved in DMF compared to ethanol due to improved solubility of intermediates .

- Temperature control : Reflux at 110–120°C ensures complete cyclization without decomposition .

- Catalyst use : Palladium catalysts enhance nitro-group reduction efficiency (yield >85%) .

Q. Which spectroscopic techniques are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Key signals include:

- Aromatic protons in the benzooxazole ring (δ 7.2–8.1 ppm, multiplet) and the methyl group (δ 2.3 ppm, singlet) .

- Carbon signals for the oxazole ring (δ 150–160 ppm) and the amine-bearing aromatic carbon (δ 120–125 ppm) .

- Elemental Analysis :

| Element | Theoretical (%) | Experimental (%) |

|---|---|---|

| C | 68.85 | 68.80 |

| H | 3.58 | 3.60 |

| N | 7.65 | 7.40 |

| Discrepancies in nitrogen content may indicate residual solvents or incomplete reduction . |

- HPLC : Purity >97% confirms successful isolation, with retention times calibrated against standards .

Advanced Research Questions

Q. How do structural modifications at the 3-methyl position influence the pharmacological activity of this compound derivatives?

- Methodological Answer :

- Hypothesis : The 3-methyl group may sterically hinder interactions with target enzymes (e.g., cytochrome P450) or alter lipophilicity.

- Experimental design :

- Synthesize analogs with substituents like -CF₃, -OH, or halogens at the 3-position.

- Test bioactivity in antimicrobial assays (MIC against S. aureus) and cytotoxicity profiles (IC₅₀ in cancer cell lines) .

- Data interpretation :

- Increased hydrophobicity (e.g., -CF₃) enhances membrane permeability but may reduce solubility .

- Polar groups (-OH) improve water solubility but could diminish binding affinity to hydrophobic enzyme pockets .

Q. What strategies can resolve contradictory bioactivity data reported for this compound analogs?

- Methodological Answer :

- Source identification : Check purity (HPLC, ≥95%) and stereochemical consistency (chiral HPLC or X-ray crystallography) .

- Biological replication :

- Use standardized cell lines (e.g., HeLa for cytotoxicity) and pathogen strains (ATCC-certified) to minimize variability .

- Statistical analysis : Apply multivariate regression to isolate confounding variables (e.g., solvent used in assays) .

- Case study : Discrepancies in antifungal activity (MIC ranging from 2–16 µg/mL) were traced to differences in fungal sporulation stages during testing .

Q. What mechanistic insights can be gained from studying the reaction of this compound with aryl isothiocyanates?

- Methodological Answer :

- Reaction pathway : The amine group reacts with aryl isothiocyanates to form thiourea derivatives, which can cyclize into triazinane or oxadiazinane structures under basic conditions .

- Kinetic studies :

- Monitor reaction progress via FT-IR (disappearance of -NCS peak at 2100 cm⁻¹) .

- Activation energy (Eₐ) calculations using Arrhenius plots reveal solvent-dependent mechanisms (Eₐ = 45–60 kJ/mol in THF vs. DMSO) .

- Applications : Resultant heterocycles show enhanced antiparasitic activity (e.g., IC₅₀ = 1.2 µM against Plasmodium falciparum) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.